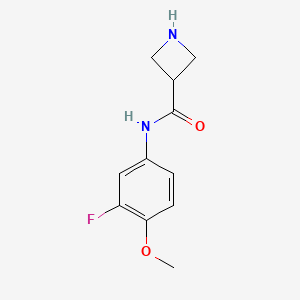
3,3,4,4,5,5,6,6,6-Nonafluorohexyl carbonochloridate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3,4,4,5,5,6,6,6-Nonafluorohexyl carbonochloridate is a fluorinated organic compound known for its unique chemical properties. The presence of multiple fluorine atoms imparts significant hydrophobicity and chemical stability, making it valuable in various industrial and scientific applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,3,4,4,5,5,6,6,6-Nonafluorohexyl carbonochloridate typically involves the reaction of 3,3,4,4,5,5,6,6,6-Nonafluorohexanol with phosgene (carbonyl chloride) under controlled conditions. The reaction is carried out in an inert atmosphere, often using a solvent like dichloromethane. The reaction conditions include maintaining a low temperature to control the exothermic nature of the reaction and to prevent the decomposition of phosgene.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent safety measures due to the use of phosgene, a highly toxic and reactive compound. The production facilities are equipped with advanced safety systems to handle and neutralize any accidental release of phosgene.
Analyse Des Réactions Chimiques
Types of Reactions
3,3,4,4,5,5,6,6,6-Nonafluorohexyl carbonochloridate undergoes various chemical reactions, including:
Nucleophilic Substitution: The carbonochloridate group is highly reactive towards nucleophiles, leading to substitution reactions.
Hydrolysis: In the presence of water, it hydrolyzes to form 3,3,4,4,5,5,6,6,6-Nonafluorohexanol and hydrochloric acid.
Esterification: It can react with alcohols to form esters.
Common Reagents and Conditions
Nucleophiles: Such as amines, alcohols, and thiols.
Solvents: Dichloromethane, tetrahydrofuran (THF), and acetonitrile.
Catalysts: Tertiary amines like triethylamine are often used to facilitate the reactions.
Major Products
3,3,4,4,5,5,6,6,6-Nonafluorohexanol: Formed through hydrolysis.
Esters: Formed through esterification reactions with various alcohols.
Applications De Recherche Scientifique
3,3,4,4,5,5,6,6,6-Nonafluorohexyl carbonochloridate has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the preparation of fluorinated compounds.
Biology: Utilized in the modification of biomolecules to enhance their stability and hydrophobicity.
Medicine: Investigated for its potential in drug delivery systems due to its ability to modify the solubility and stability of pharmaceutical compounds.
Industry: Employed in the production of specialty polymers and coatings that require high chemical resistance and low surface energy.
Mécanisme D'action
The mechanism of action of 3,3,4,4,5,5,6,6,6-Nonafluorohexyl carbonochloridate primarily involves its reactivity towards nucleophiles. The carbonochloridate group is highly electrophilic, making it susceptible to attack by nucleophiles, leading to substitution reactions. The presence of fluorine atoms enhances the compound’s stability and resistance to degradation, making it effective in various applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3,3,4,4,5,5,6,6,6-Nonafluorohexyl methacrylate
- 3,3,4,4,5,5,6,6,6-Nonafluorohexyl acrylate
- 3,3,4,4,5,5,6,6,6-Nonafluoro-1-hexene
Uniqueness
3,3,4,4,5,5,6,6,6-Nonafluorohexyl carbonochloridate is unique due to its carbonochloridate functional group, which imparts distinct reactivity compared to other similar fluorinated compounds. This reactivity makes it valuable in specific synthetic applications where nucleophilic substitution is required.
Propriétés
Numéro CAS |
40678-17-9 |
|---|---|
Formule moléculaire |
C7H4ClF9O2 |
Poids moléculaire |
326.54 g/mol |
Nom IUPAC |
3,3,4,4,5,5,6,6,6-nonafluorohexyl carbonochloridate |
InChI |
InChI=1S/C7H4ClF9O2/c8-3(18)19-2-1-4(9,10)5(11,12)6(13,14)7(15,16)17/h1-2H2 |
Clé InChI |
JLPDNEGZZRIXGN-UHFFFAOYSA-N |
SMILES canonique |
C(COC(=O)Cl)C(C(C(C(F)(F)F)(F)F)(F)F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


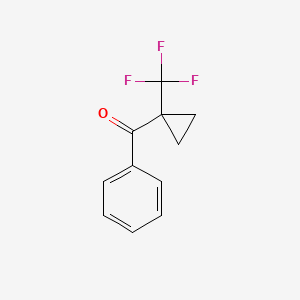
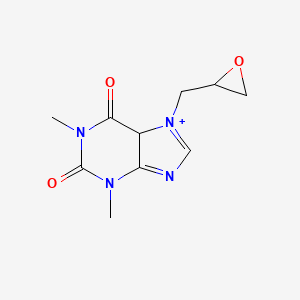

![(2S,4S,5R,6R)-5-acetamido-2-[(2R,3R,4S,5S,6R)-2-[(2R,3R,4S,5R)-2-acetamido-6-[(2R,4S,5R,6R)-5-acetamido-2-carboxy-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxan-2-yl]oxy-4,5-dihydroxy-1-oxo-hexan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid](/img/structure/B12080090.png)
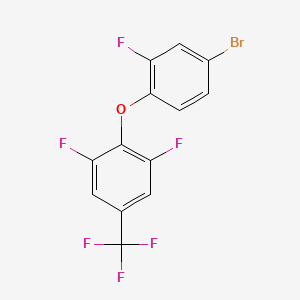


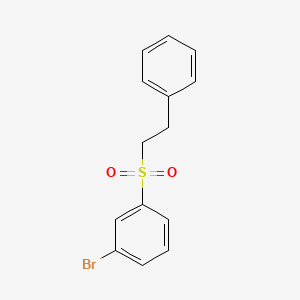

![2-(cyanomethylsulfanyl)-N-(4-methoxy-3,11-dioxo-10-oxa-6-thia-2-azatricyclo[6.3.0.02,5]undec-1(8)-en-4-yl)acetamide](/img/structure/B12080108.png)
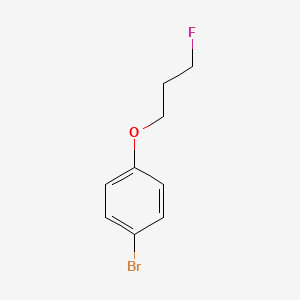
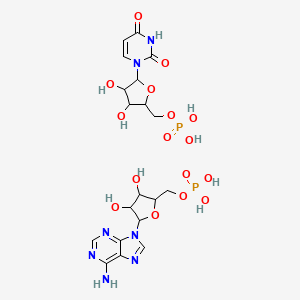
![2'-Amino-3'-chloro-[1,1'-biphenyl]-2-ol](/img/structure/B12080122.png)
